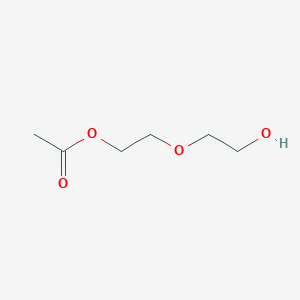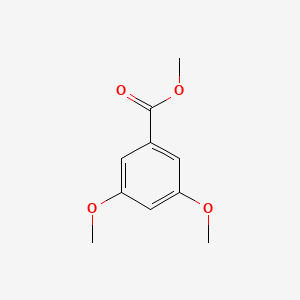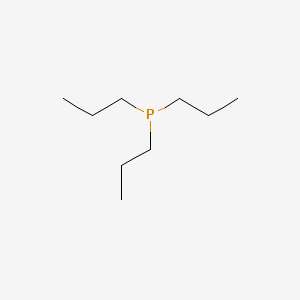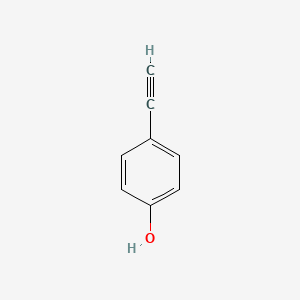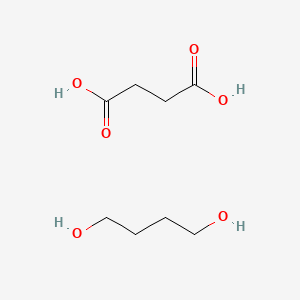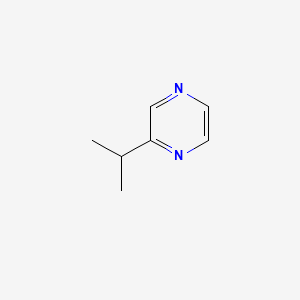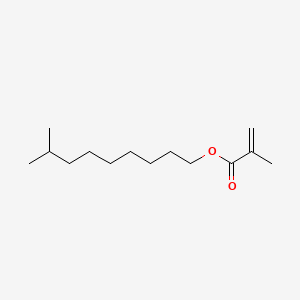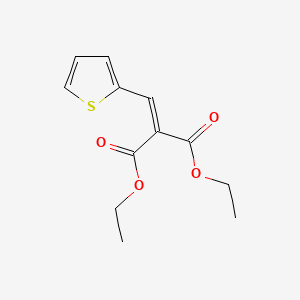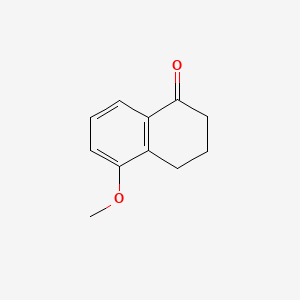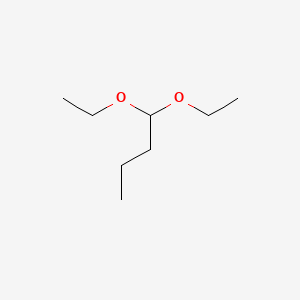
1,1-二乙氧基丁烷
描述
1,1-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is also known as butyraldehyde diethyl acetal. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications. It is an acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom.
科学研究应用
1,1-Diethoxybutane has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving acetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable acetals.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
作用机制
Target of Action
1,1-Diethoxybutane is a chemical compound that has been identified as a potential alternative additive
Mode of Action
It is known that acetals, such as 1,1-diethoxybutane, are produced via the reaction of two molecules of a monohydric alcohol and an aldehyde catalyzed by an acid . This suggests that 1,1-Diethoxybutane may interact with its targets through similar chemical reactions.
Biochemical Pathways
A study on the pyrolysis chemistry of 1,1-diethoxybutane revealed that the h-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption . Further β-C-C and β-C-O scission reactions closely connect the consumption of six fuel radicals and the formation of most oxygenated products .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 1462273 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that several hydrocarbon products, such as c2–c4 alkenes, benzene and its precursors, were detected during the pyrolysis of 1,1-diethoxybutane . Some of these, such as propene, are also produced from the consumption reactions of fuel radicals .
Action Environment
The action environment of 1,1-Diethoxybutane can influence its action, efficacy, and stability. For instance, the pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm , suggesting that pressure could be a significant environmental factor.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxybutane can be synthesized through the acetalization reaction of butyraldehyde with ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
Butyraldehyde+2EthanolAcid Catalyst1,1-Diethoxybutane+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the butyraldehyde to 1,1-diethoxybutane. The water produced in the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 1,1-diethoxybutane can be optimized using simulated moving bed technology. This method allows for the continuous separation and purification of the product, achieving high purity levels. The process involves the use of a fixed bed model that is expanded to a simulated moving bed model, optimizing conditions such as switching time and flow rates in each section .
化学反应分析
Types of Reactions
1,1-Diethoxybutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, 1,1-diethoxybutane can be hydrolyzed back to butyraldehyde and ethanol.
Oxidation: It can be oxidized to form butyric acid.
Reduction: Reduction reactions can convert it to butanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Hydrolysis: Butyraldehyde and ethanol.
Oxidation: Butyric acid.
Reduction: Butanol.
Substitution: Depending on the nucleophile, products can include butyl halides, butylamines, or butylthiols.
相似化合物的比较
Similar Compounds
1,1-Diethoxyethane: Similar structure but with an ethyl group instead of a butyl group.
1,1-Diethoxypropane: Similar structure but with a propyl group instead of a butyl group.
1,1-Diethoxyhexane: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness
1,1-Diethoxybutane is unique due to its specific chain length and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity differ from those of its shorter or longer chain analogs, making it suitable for specific applications where other acetals may not be as effective.
属性
IUPAC Name |
1,1-diethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXZFGCCJLFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063119 | |
| Record name | Butane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3658-95-5 | |
| Record name | 1,1-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




